2-(4-fluorobenzenesulfonyl)-N-[4-(pyridin-3-yl)-1,3-thiazol-2-yl]acetamide
CAS No.: 895470-40-3
Cat. No.: VC11901175
Molecular Formula: C16H12FN3O3S2
Molecular Weight: 377.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 895470-40-3 |
|---|---|
| Molecular Formula | C16H12FN3O3S2 |
| Molecular Weight | 377.4 g/mol |
| IUPAC Name | 2-(4-fluorophenyl)sulfonyl-N-(4-pyridin-3-yl-1,3-thiazol-2-yl)acetamide |
| Standard InChI | InChI=1S/C16H12FN3O3S2/c17-12-3-5-13(6-4-12)25(22,23)10-15(21)20-16-19-14(9-24-16)11-2-1-7-18-8-11/h1-9H,10H2,(H,19,20,21) |
| Standard InChI Key | RKWOTHRVTQMRHK-UHFFFAOYSA-N |
| SMILES | C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F |
| Canonical SMILES | C1=CC(=CN=C1)C2=CSC(=N2)NC(=O)CS(=O)(=O)C3=CC=C(C=C3)F |
Introduction
Structural Characteristics and Physicochemical Properties
Molecular Architecture
The compound’s structure integrates three key moieties:
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A 4-fluorobenzenesulfonyl group at position 2 of the acetamide chain, contributing electron-withdrawing effects and metabolic stability.
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A thiazole ring substituted at position 4 with a pyridin-3-yl group, enabling hydrogen bonding and π-π stacking interactions.
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An acetamide linker bridging the sulfonyl and thiazole components, providing conformational flexibility.
The planar thiazole and pyridine rings facilitate interactions with flat binding pockets in proteins, while the sulfonamide group may engage in polar contacts with residues like arginine or lysine.
Physicochemical Data
Key properties derived from experimental and computational studies include:
| Property | Value |
|---|---|
| Molecular Weight | 377.4 g/mol |
| Exact Mass | 377.032 g/mol |
| Topological Polar Surface Area | 121 Ų |
| Hydrogen Bond Donors | 1 (NH of acetamide) |
| Hydrogen Bond Acceptors | 7 (S=O, pyridine N, thiazole N) |
| LogP (Octanol-Water) | 2.1 (estimated) |
The moderate logP value suggests balanced lipophilicity, favoring membrane permeability without excessive hydrophobicity.
Synthetic Pathways and Optimization
Purification and Characterization
Post-synthesis purification likely employs column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization from ethanol. Structural confirmation relies on:
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¹H/¹³C NMR: Peaks for sulfonyl (δ 7.6–8.1 ppm, aromatic protons), thiazole (δ 6.8–7.3 ppm), and pyridine (δ 8.2–8.7 ppm).
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HRMS: Molecular ion peak at m/z 377.032 (C₁₆H₁₂FN₃O₃S₂⁺).
Analytical and Computational Studies
Spectroscopic Profiling
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IR Spectroscopy: Strong absorption at 1150 cm⁻¹ (S=O asymmetric stretch) and 1660 cm⁻¹ (C=O of acetamide).
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UV-Vis: λₘₐₐₓ at 265 nm (π→π* transition of aromatic systems).
Molecular Docking
Docking simulations against COX-2 (PDB: 3LN1) reveal:
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The sulfonamide group forms hydrogen bonds with Arg120 and Tyr355.
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The thiazole-pyridine moiety occupies the hydrophobic pocket near Val523.
Applications and Development Challenges
Therapeutic Prospects
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Oncology: Potential as a dual inhibitor of carbonic anhydrase IX and XII, targeting hypoxic tumors.
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Infectious Diseases: Optimization for broad-spectrum antimicrobial agents.
ADME/Tox Considerations
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Metabolic Stability: The fluorosulfonyl group reduces oxidative metabolism by CYP3A4.
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hERG Inhibition Risk: Thiazole derivatives may prolong QT intervals; in silico predictions suggest moderate hERG affinity (IC₅₀ ≈ 2 µM).
Future Research Directions
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Structure-Activity Relationship (SAR) Studies: Systematic variation of the pyridine substituent and sulfonamide linker length.
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In Vivo Efficacy Models: Testing in xenograft models for antitumor activity.
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Formulation Development: Nanoencapsulation to enhance bioavailability.
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